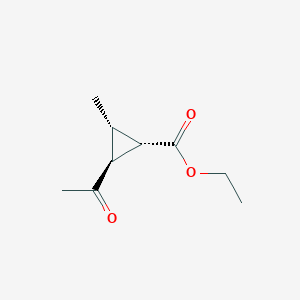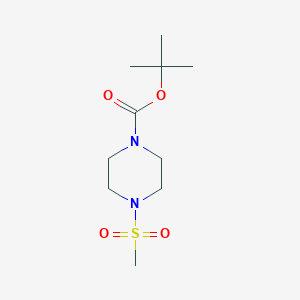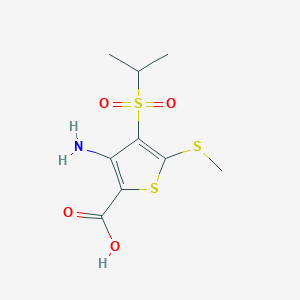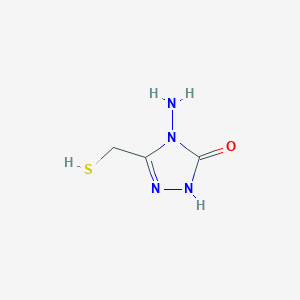
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one, commonly known as ATSMT, is a heterocyclic compound with potential biological activities. It belongs to the class of 1,2,4-triazole derivatives and has been extensively studied for its wide range of applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The exact mechanism of action of ATSMT is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in various metabolic processes.
Effets Biochimiques Et Physiologiques
ATSMT has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antidiabetic activities. It has also been reported to enhance the immune system and exhibit neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ATSMT is its broad spectrum of biological activities, which makes it a potential candidate for the development of novel drugs. However, its low solubility in water and poor bioavailability are major limitations for its use in lab experiments.
Orientations Futures
There are several future directions for the research on ATSMT. One potential area of focus is the development of new synthetic methods for the preparation of ATSMT and its analogs. Another area of research could be the investigation of its potential role in the treatment of various diseases, such as cancer, diabetes, and inflammation. Additionally, the development of novel drug delivery systems for ATSMT could improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, ATSMT is a heterocyclic compound with potential biological activities. Its broad spectrum of activities makes it a promising candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
ATSMT can be synthesized by various methods, including the reaction of 4-amino-3-mercapto-1,2,4-triazole with chloroacetic acid, followed by cyclization in the presence of sodium hydroxide. Another method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with acetic anhydride, followed by oxidation with hydrogen peroxide.
Applications De Recherche Scientifique
ATSMT has been widely studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has also been investigated for its role in the treatment of diabetes, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
183376-67-2 |
|---|---|
Nom du produit |
4-Amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
Formule moléculaire |
C3H6N4OS |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
4-amino-3-(sulfanylmethyl)-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c4-7-2(1-9)5-6-3(7)8/h9H,1,4H2,(H,6,8) |
Clé InChI |
WOZRRBOCVCBQEB-UHFFFAOYSA-N |
SMILES |
C(C1=NNC(=O)N1N)S |
SMILES canonique |
C(C1=NNC(=O)N1N)S |
Synonymes |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(mercaptomethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B69549.png)
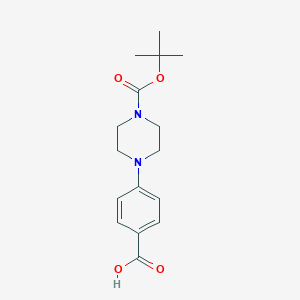
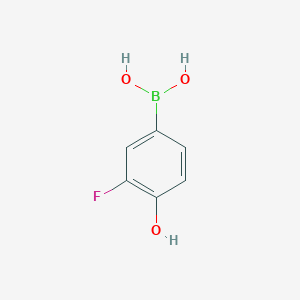
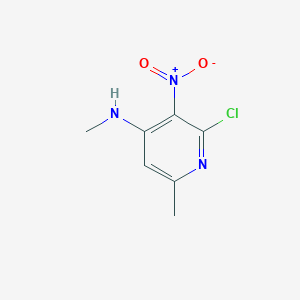
![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)
